2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile
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Overview
Description
2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a fluorinated organic compound with the molecular formula C10H7FN2O and a molecular weight of 190.17 g/mol . This compound is part of the benzo[d]oxazole family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of 5-fluoro-2-methylbenzo[d]oxazole with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile can be compared with other benzo[d]oxazole derivatives such as:
5-Fluoro-2-methylbenzo[d]oxazole: Similar in structure but lacks the acetonitrile group, which may affect its reactivity and applications.
2-Methylbenzo[d]oxazol-7-yl)acetonitrile: Lacks the fluorine atom, which can influence its chemical properties and biological activities.
Biological Activity
2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological properties, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H8N2O, with a molecular weight of 172.18 g/mol. The compound features a benzo[d]oxazole ring system substituted with a fluorine atom and an acetonitrile group, which may influence its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly in the context of cancer research. The following sections detail specific findings related to its cytotoxicity and mechanism of action.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | |
HeLa (Cervical Cancer) | 12.50 | |
A549 (Lung Cancer) | 20.00 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated significant potency against MCF-7 cells, comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its effects appears to involve apoptosis induction. Flow cytometry assays indicated that treatment with this compound leads to increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in MCF-7 cells, suggesting that it triggers programmed cell death pathways .
Case Studies
A recent case study evaluated the therapeutic potential of this compound in combination with other agents. The study found that co-treatment with doxorubicin enhanced the cytotoxic effects in MCF-7 cells, indicating a possible synergistic effect that warrants further investigation .
Antimicrobial Activity
Beyond its anticancer properties, preliminary data suggest that this compound may also exhibit antimicrobial activity. In vitro tests showed moderate inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µM against strains such as Staphylococcus aureus and Bacillus subtilis .
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-(5-fluoro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C10H7FN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3 |
InChI Key |
ZTQATSQRXVOFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)CC#N)F |
Origin of Product |
United States |
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